2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol
Description
2-(2-Methyl-1H-imidazol-1-yl)cyclohexan-1-ol is a cyclohexanol derivative bearing a 2-methylimidazole substituent at the 2-position of the cyclohexane ring. This compound combines the hydrophilicity of the hydroxyl group with the aromatic and basic properties of the imidazole ring.
Properties
IUPAC Name |
2-(2-methylimidazol-1-yl)cyclohexan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O/c1-8-11-6-7-12(8)9-4-2-3-5-10(9)13/h6-7,9-10,13H,2-5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMNJFILAPMKAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CN1C2CCCCC2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with 2-methylimidazole in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the formation of the imidazole ring on the cyclohexane backbone.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The methyl group on the imidazole ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of cyclohexanone derivatives.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of halogenated imidazole derivatives.
Scientific Research Applications
2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol with structurally related compounds:
Key Observations:
This could impact binding affinity in biological systems . The cyclohexanol ring in the target compound provides a balance between rigidity and flexibility, favoring interactions with hydrophobic pockets in proteins.
Substituent Effects :
- The 4-fluorophenyl and methoxypyrimidinyl groups in the C₂₀H₂₁FN₄O₂ analog increase molecular weight and lipophilicity, likely enhancing membrane permeability but reducing aqueous solubility .
- The methyl group on the imidazole ring in the target compound may improve metabolic stability compared to unsubstituted imidazoles, which are prone to oxidative degradation.
Functional Group Variations: Replacing the hydroxyl group with an aniline moiety (C₁₀H₁₁N₃) introduces a basic amine, altering solubility and reactivity. Aniline derivatives are more nucleophilic but less polar than their cyclohexanol counterparts . Olmesartan Medoxomil’s tetrazole and ester groups highlight how complex substituents can enhance target specificity and pharmacokinetic properties .
Biological Activity
Introduction
2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol, also referred to as (1S)-2-(2-methyl-1H-imidazol-1-yl)cyclohexan-1-ol, is a chiral compound characterized by a cyclohexane ring with a hydroxyl group and an imidazole moiety. This unique structure suggests diverse biological activities, particularly in pharmacology, where imidazole-containing compounds are known for their interactions with various biological targets.
Chemical Structure and Properties
The molecular formula of this compound is C₁₁H₁₅N₂O. The compound features:
- Cyclohexane Ring : Provides a stable framework.
- Hydroxyl Group : Imparts alcohol characteristics, enhancing solubility and potential interactions.
- Imidazole Ring : Contributes to biological activity through hydrogen bonding and coordination capabilities.
The biological activity of this compound is primarily attributed to the following mechanisms:
- Enzyme Interaction : The imidazole nitrogen can interact with enzymes, potentially inhibiting their activity or modulating their function.
- Receptor Binding : The compound may serve as a ligand for specific receptors, influencing physiological processes such as cell signaling and metabolism.
- Hydrogen Bonding : The hydroxyl group can form hydrogen bonds with biomolecules, affecting binding affinity and specificity.
Antimicrobial Activity
Research indicates that compounds with imidazole rings exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects : Studies show that imidazole derivatives can inhibit bacterial growth by disrupting cell membrane integrity or interfering with metabolic pathways.
- Antifungal Properties : Similar mechanisms are observed against fungal pathogens, making these compounds potential candidates for antifungal drug development.
Anticancer Potential
Imidazole-containing compounds have been investigated for their anticancer activities. They may act by:
- Inhibiting Tumor Growth : Certain derivatives have shown the ability to inhibit specific cancer cell lines by modulating key signaling pathways involved in cell proliferation and survival .
- Inducing Apoptosis : Some studies suggest that these compounds can trigger programmed cell death in cancer cells, providing a therapeutic avenue for treatment-resistant cancers .
Case Studies
Several studies have highlighted the biological activity of related compounds:
- Study on Imidazole Derivatives :
-
Antimicrobial Screening :
- A screening of multiple imidazole-based compounds revealed potent antibacterial and antifungal activities.
- The study emphasized the importance of the hydroxyl group in enhancing biological activity through improved solubility and interaction with microbial targets.
Comparative Analysis
The following table summarizes the biological activities of structurally related compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-Methylimidazole | Imidazole ring | Antifungal properties |
| 4-Hydroxycyclohexanone | Cyclohexane ring with hydroxyl | Potential neuroprotective effects |
| 2-(Aminoethyl)imidazole | Imidazole with an aminoethyl side | Modulates neurotransmitter systems |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
